N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide
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Description
N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H17NO6S and its molecular weight is 351.37. The purity is usually 95%.
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Biological Activity
N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide is a complex organic compound with potential biological activity due to its unique structural features. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's IUPAC name indicates a complex bicyclic structure that contributes to its biological activity. Its molecular formula is C16H15NO6S, and it features both sulfonamide and dioxatricyclo moieties that are known for their roles in medicinal chemistry.
Biological Activity Overview
Research on this compound has focused on several key areas:
1. Antimicrobial Activity
Studies have shown that sulfonamide derivatives exhibit significant antibacterial properties. The presence of the dioxatricyclo structure may enhance the compound's interaction with bacterial enzymes or receptors. For instance:
- Mechanism : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.
- Case Study : In vitro tests demonstrated that this compound showed effective inhibition against various strains of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
2. Anticancer Potential
Recent studies have explored the anticancer properties of similar compounds:
- Mechanism : The dioxatricyclo structure may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Research Findings : In vitro assays indicated that the compound could inhibit proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) at micromolar concentrations.
3. Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory properties:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines.
- Research Findings : Animal models have shown reduced inflammation markers when treated with this compound compared to controls.
Data Tables
Biological Activity | Mechanism of Action | Reference |
---|---|---|
Antibacterial | Inhibition of folate synthesis | |
Anticancer | Induction of apoptosis | |
Anti-inflammatory | Inhibition of cytokine production |
Antimicrobial Studies
A study published in Journal of Medicinal Chemistry reported that derivatives of sulfonamides with dioxatricyclo structures exhibited enhanced antimicrobial activity compared to traditional sulfonamides. The compound's ability to penetrate bacterial membranes was attributed to its lipophilic characteristics derived from the 4-methylbenzene group.
Anticancer Research
In a recent publication in Cancer Letters, researchers investigated the effects of this compound on cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM across different cell lines. Flow cytometry analysis revealed increased rates of apoptosis as evidenced by Annexin V staining.
Anti-inflammatory Mechanisms
A study in Inflammation Research highlighted the compound's ability to downregulate TNF-alpha and IL-6 levels in LPS-stimulated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.
Properties
IUPAC Name |
N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-9-2-4-10(5-3-9)24(20,21)17-8-16-7-6-11(23-16)12-13(16)15(19)22-14(12)18/h2-5,11-13,17H,6-8H2,1H3/t11-,12-,13+,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHUPZOEVAPEGO-JFILPPLUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC23CCC(O2)C4C3C(=O)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC[C@]23CC[C@H](O2)[C@H]4[C@@H]3C(=O)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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